molecular formula C10H10O4 B6154481 4-(5-methylfuran-2-yl)oxane-2,6-dione CAS No. 1500678-06-7

4-(5-methylfuran-2-yl)oxane-2,6-dione

Cat. No.: B6154481
CAS No.: 1500678-06-7
M. Wt: 194.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylfuran-2-yl)oxane-2,6-dione typically involves the reaction of 5-methylfuran-2-carboxylic acid with suitable reagents under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the oxane-dione ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(5-methylfuran-2-yl)oxane-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

4-(5-methylfuran-2-yl)oxane-2,6-dione has promising applications in various fields:

Mechanism of Action

The mechanism of action of 4-(5-methylfuran-2-yl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-methylfuran-2-carboxylic acid
  • 2,5-dimethylfuran
  • 4-hydroxy-2,6-dioxo-1,2,3,6-tetrahydropyridine

Uniqueness

4-(5-methylfuran-2-yl)oxane-2,6-dione stands out due to its unique combination of a furan ring and an oxane-dione moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1500678-06-7

Molecular Formula

C10H10O4

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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